Stability & Shelf-Life vs. Free Boronic Acid
The pinacol ester moiety of 2-carboxyphenylboronic acid pinacol ester provides significantly enhanced stability against protodeboronation and oxidation compared to its corresponding free boronic acid, 2-carboxyphenylboronic acid. This stability is a class-level characteristic of pinacol boronates, which are known to be crystalline solids with good shelf-life and handling properties [1]. While direct comparative degradation rate data for this specific compound is not publicly available, the general class behavior indicates that pinacol esters are less prone to decomposition under ambient storage, reducing the risk of batch-to-batch variability and ensuring consistent reaction performance over time [2].
| Evidence Dimension | Storage stability and resistance to protodeboronation |
|---|---|
| Target Compound Data | Reported melting point: 131-133 °C; solid at room temperature |
| Comparator Or Baseline | 2-Carboxyphenylboronic acid (free acid) |
| Quantified Difference | Pinacol esters as a class exhibit improved oxidative and hydrolytic stability, often quantified as a >4-fold increase in half-life under aqueous conditions [1]. |
| Conditions | Class-level inference based on comparative studies of arylboronic acids vs. pinacol esters [REFS-1, REFS-2]. |
Why This Matters
Procurement of the pinacol ester ensures a longer usable shelf-life and reduced reagent waste, directly lowering cost-per-use and experimental failure rates associated with degraded boronic acid starting materials.
- [1] Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials (2nd ed.). Wiley-VCH. View Source
- [2] Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. View Source
